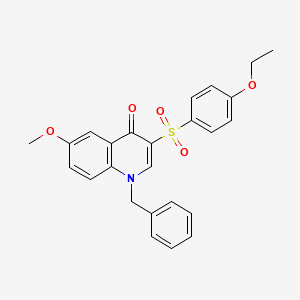

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Description

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative characterized by a benzyl group at position 1, a 4-ethoxybenzenesulfonyl moiety at position 3, and a methoxy substituent at position 4.

Properties

IUPAC Name |

1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-3-31-19-9-12-21(13-10-19)32(28,29)24-17-26(16-18-7-5-4-6-8-18)23-14-11-20(30-2)15-22(23)25(24)27/h4-15,17H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARQOLZYQQKTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic applications.

Medicine: It may serve as a lead compound for the development of new drugs.

Industry: Its unique properties can be harnessed for various industrial applications, such as in materials science and catalysis.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Key Findings from Structural Comparisons:

Position 1 (N1-Substituent): The benzyl group in the target compound is substituted with electron-withdrawing (e.g., 4-chlorobenzyl in ) or electron-donating groups (e.g., 4-methoxybenzyl in ).

Position 3 (Sulfonyl/Aroyl Group):

- The 4-ethoxybenzenesulfonyl group in the target compound contrasts with bulkier (e.g., 4-isopropylphenylsulfonyl in ) or more electron-deficient (e.g., 3-chlorobenzenesulfonyl in ) substituents. Aroyl analogs (e.g., naphthalene-1-carbonyl in ) lack the sulfonyl group’s strong electron-withdrawing effect, which may alter binding interactions.

Position 6 (Methoxy vs. Ethoxy/Fluoro): Methoxy provides moderate electron-donating effects, whereas ethoxy (in ) increases steric bulk.

Additional Modifications:

- Piperidinyl or azepanyl groups (e.g., in ) add steric complexity and basicity, which could influence solubility and target engagement.

Biological Activity

1-Benzyl-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the following molecular formula:

Its IUPAC name is 1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one. The molecular structure allows for various interactions within biological systems, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in critical biological pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor for certain enzymes relevant to disease processes.

Antidiabetic Potential

Research indicates that compounds similar to this compound can inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an attractive target for type 2 diabetes treatment. Inhibitors of PTP1B have been shown to enhance insulin signaling and improve glucose homeostasis .

Neuroprotective Effects

The compound has also been investigated for its potential as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), which are key enzymes implicated in Alzheimer's disease. In vitro studies have demonstrated that similar compounds exhibit significant inhibitory activity against these enzymes, suggesting their potential use in treating neurodegenerative diseases .

Research Findings and Case Studies

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura cross-coupling reaction, which allows for the construction of complex molecules under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.